molecular formula C16H15ClO2 B3023760 2'-Chloro-3-(3-methoxyphenyl)propiophenone CAS No. 898774-92-0

2'-Chloro-3-(3-methoxyphenyl)propiophenone

Cat. No. B3023760
CAS RN: 898774-92-0
M. Wt: 274.74 g/mol
InChI Key: VZLPOJHKFSFSKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of chlorinated starting materials with various nucleophiles. For instance, the reaction of 2-chlorothiophene with Amberlyst 15 or orthophosphoric acid leads to dimer type products containing a tetrahydro-2-thiophenone moiety, which suggests that chlorinated compounds can undergo nucleophilic substitution reactions to form more complex structures . Similarly, the synthesis of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol from 2-hydroxy-3-methoxy-1-benzaldehyde and 2-chlorobenzylamine indicates that chlorinated aromatic compounds can be used to form imine linkages .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was determined to be orthorhombic with specific unit cell parameters, providing detailed information about the arrangement of atoms in the solid state . This suggests that similar techniques could be used to analyze the molecular structure of "2'-Chloro-3-(3-methoxyphenyl)propiophenone".

Chemical Reactions Analysis

The chemical reactions of chlorinated compounds can lead to a variety of products. For instance, the reaction of 2-chlorothiophene can yield dimer type products with different distributions depending on the acid used . Additionally, the attempted synthesis of flavan-3-ols from methyl threo-2-acetoxy-3-chloro-3-(4-methoxyphenyl)propanoate and methyl cis-2,3-epoxy-3-(4-methoxyphenyl)propanoate with 3,5-dimethoxyphenol resulted in C-alkylation products, indicating that chlorinated compounds can participate in alkylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their synthesis and molecular structure. For example, the crystallographic data of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol provide insights into its density and molecular packing . The spectroscopic study of related compounds can also reveal information about their vibrational spectra, bond lengths, and bond angles, which are important for understanding their physical properties .

Mechanism of Action

Target of Action

The primary targets of 2’-Chloro-3-(3-methoxyphenyl)propiophenone are currently unknown. The compound is structurally similar to propiophenone , which suggests it may interact with similar biological targets.

Biochemical Pathways

The compound is structurally related to propiophenone , which is known to undergo halogenation followed by cleavage to benzoic acid . This suggests that 2’-Chloro-3-(3-methoxyphenyl)propiophenone may also be involved in similar biochemical transformations.

Pharmacokinetics

Given the compound’s structural similarity to propiophenone , it’s possible that it may have similar pharmacokinetic properties.

properties

IUPAC Name

1-(2-chlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-19-13-6-4-5-12(11-13)9-10-16(18)14-7-2-3-8-15(14)17/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLPOJHKFSFSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644237
Record name 1-(2-Chlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloro-3-(3-methoxyphenyl)propiophenone

CAS RN

898774-92-0
Record name 1-Propanone, 1-(2-chlorophenyl)-3-(3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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